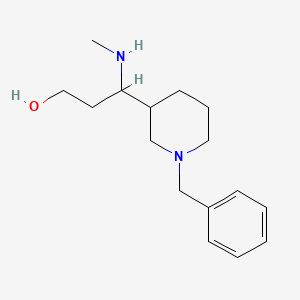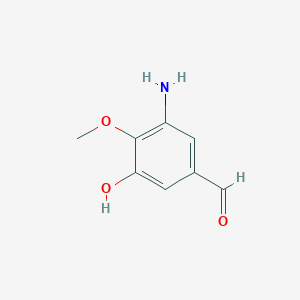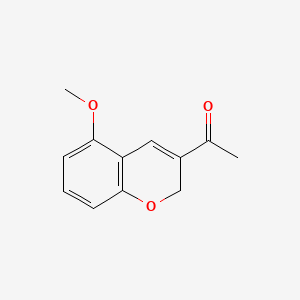
Ethane, 1,2-bis(isopropylthio)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethane, 1,2-bis(isopropylthio)-, also known as Propane, 2,2’-[1,2-ethanediylbis(thio)]bis-, is a chemical compound with the molecular formula C8H18S2 and a molecular weight of 178.359 g/mol . This compound is characterized by the presence of two isopropylthio groups attached to an ethane backbone, making it a member of the thioether family.
Preparation Methods
The synthesis of Ethane, 1,2-bis(isopropylthio)- typically involves the reaction of ethylene dichloride with isopropyl mercaptan in the presence of a base such as sodium hydroxide. The reaction proceeds via a nucleophilic substitution mechanism, where the chlorine atoms are replaced by isopropylthio groups . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
Ethane, 1,2-bis(isopropylthio)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the sulfoxides and sulfones back to the thioether using reducing agents like lithium aluminum hydride.
Substitution: The isopropylthio groups can be substituted with other nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and bases like sodium hydroxide. Major products formed from these reactions include sulfoxides, sulfones, and substituted thioethers.
Scientific Research Applications
Ethane, 1,2-bis(isopropylthio)- has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex thioether compounds.
Biology: The compound’s thioether groups make it useful in studying sulfur-containing biomolecules and their interactions.
Medicine: Research into its potential therapeutic applications is ongoing, particularly in the development of drugs targeting sulfur-containing enzymes.
Mechanism of Action
The mechanism of action of Ethane, 1,2-bis(isopropylthio)- involves its interaction with molecular targets through its thioether groups. These groups can form covalent bonds with sulfur-containing enzymes, potentially inhibiting their activity. The pathways involved in these interactions are still under investigation, but they likely involve the formation of sulfoxides and sulfones as intermediates .
Comparison with Similar Compounds
Ethane, 1,2-bis(isopropylthio)- can be compared with other similar thioether compounds such as:
Ethane, 1,2-bis(ethylthio)-: Similar structure but with ethyl groups instead of isopropyl groups.
Ethane, 1,2-bis(methylthio)-: Similar structure but with methyl groups instead of isopropyl groups.
Propane, 1,3-bis(isopropylthio)-: Similar structure but with a propane backbone instead of ethane.
The uniqueness of Ethane, 1,2-bis(isopropylthio)- lies in its specific isopropylthio groups, which confer distinct chemical properties and reactivity compared to its analogs.
Properties
CAS No. |
5865-15-6 |
|---|---|
Molecular Formula |
C8H18S2 |
Molecular Weight |
178.4 g/mol |
IUPAC Name |
2-(2-propan-2-ylsulfanylethylsulfanyl)propane |
InChI |
InChI=1S/C8H18S2/c1-7(2)9-5-6-10-8(3)4/h7-8H,5-6H2,1-4H3 |
InChI Key |
WAVNQKXWEKRZCO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)SCCSC(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[[5-(3-Chlorophenyl)furan-2-carbonyl]carbamothioylamino]benzoic acid](/img/structure/B13957677.png)
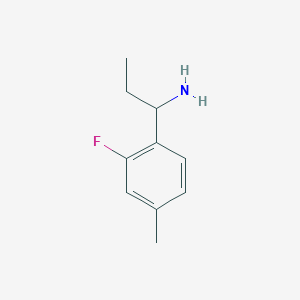

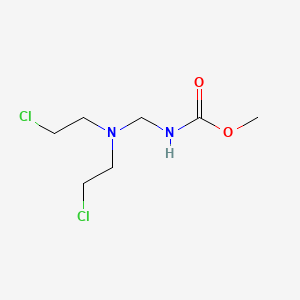
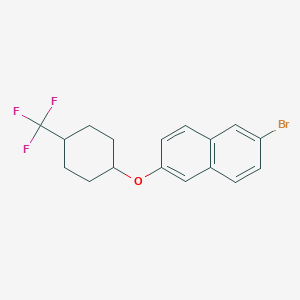
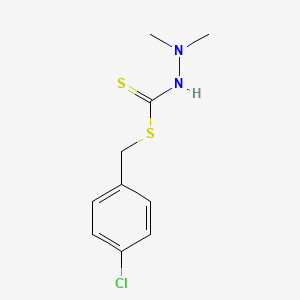
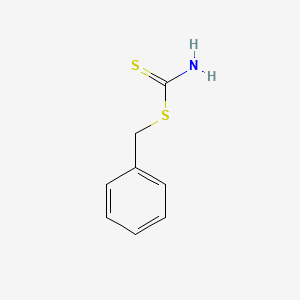


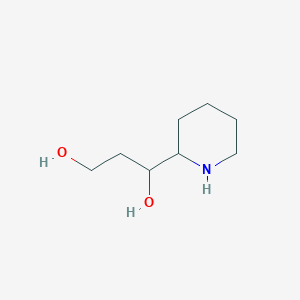
![Pyrano[4,3,2-cd][1,2]benzoxazole](/img/structure/B13957725.png)
